![molecular formula C13H12ClN3 B3430586 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride CAS No. 850869-67-9](/img/no-structure.png)
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride is a chemical compound with the molecular formula C16H14ClN . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride can be analyzed using various spectroscopic techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV–vis spectral methods . The exact molecular structure analysis of this specific compound is not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride can be determined using various techniques. The compound has a molecular weight of 255.74 g/mol . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, and covalently-bonded unit count can also be computed .Scientific Research Applications
Crystallography and Molecular Interaction
- The compound has been involved in crystallography studies to understand molecular interactions and assembly. For example, its analogs have been used to study hydrogen bonding and molecular dimer formations, providing insights into the structural basis of molecular recognition and assembly processes (Asiri, Khan, Tan, & Ng, 2010).
Medicinal Chemistry
- In medicinal chemistry, derivatives of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine have been synthesized and evaluated for their biological activities, including as σ(1) receptor antagonists with potential applications in neurogenic pain and neuropathic pain models (Díaz et al., 2012). Additionally, pyrazoline derivatives have been explored for their toxicity and antioxidant activity, indicating their potential in therapeutic applications (Jasril, Teruna, Aisyah, Nurlaili, & Hendra, 2019).
Materials Science
- In the context of materials science, compounds based on 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine have been investigated for their photophysical properties. Studies have synthesized and characterized compounds for applications as fluorescent chemosensors, demonstrating high selectivity and sensitivity for certain metal ions, which could be useful in environmental monitoring and biomedical diagnostics (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).
Future Directions
The future directions for the study of 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of potent and selective PKD modulators could benefit from a renewed focus on these compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride involves the reaction of 1-naphthylhydrazine with ethyl acetoacetate to form 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid ethyl ester, which is then converted to the amine by reduction with sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-naphthylhydrazine", "ethyl acetoacetate", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-naphthylhydrazine is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The ester is then reduced to the amine using sodium borohydride in a suitable solvent such as ethanol.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt, which can be isolated by filtration or precipitation." ] } | |
CAS RN |
850869-67-9 |
Product Name |
3-(Naphthalen-1-yl)-1H-pyrazol-5-amine hydrochloride |
Molecular Formula |
C13H12ClN3 |
Molecular Weight |
245.71 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H11N3.ClH/c14-13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H |
InChI Key |
PQSGMQLQAIHSES-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NN3)N.Cl |
Origin of Product |
United States |
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